3,3-dimethyl-11-[5-(2-methyl-4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3-dimethyl-11-[5-(2-methyl-4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a nitro group, a furan ring, and a dibenzo[b,e][1,4]diazepin core
Preparation Methods
The synthesis of 3,3-dimethyl-11-[5-(2-methyl-4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include 4-nitro-2-methylphenyl derivatives and furan compounds. The synthetic route may involve:
Formation of the furan ring: This can be achieved through cyclization reactions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Formation of the dibenzo[b,e][1,4]diazepin core: This involves condensation reactions between appropriate precursors.
Final assembly: Coupling the furan ring with the dibenzo[b,e][1,4]diazepin core under specific conditions, such as using a base or acid catalyst.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3,3-dimethyl-11-[5-(2-methyl-4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan ring and nitro group can participate in electrophilic and nucleophilic substitution reactions.
Common reagents include hydrogen gas, palladium catalysts, nitric acid, and various bases and acids. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: Its complex structure could be useful in designing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-11-[5-(2-methyl-4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and furan ring may play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepin derivatives and furan-containing molecules. Compared to these, 3,3-dimethyl-11-[5-(2-methyl-4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.
Similar compounds include:
- 10-acetyl-11-(5-{4-nitro-2-methylphenyl}-2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
- Other dibenzo[b,e][1,4]diazepin derivatives with varying substituents on the phenyl and furan rings.
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
9,9-dimethyl-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H29N3O5/c1-5-26(34)31-22-9-7-6-8-20(22)30-21-15-29(3,4)16-23(33)27(21)28(31)25-13-12-24(37-25)19-11-10-18(32(35)36)14-17(19)2/h6-14,28,30H,5,15-16H2,1-4H3 |
InChI Key |
IBPWICYXVHFGOD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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